molecular formula C12H19NO2 B13284041 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL

2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL

Cat. No.: B13284041
M. Wt: 209.28 g/mol
InChI Key: NSPUCBFOLNRDTC-UHFFFAOYSA-N
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Description

2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL is an organic compound with the molecular formula C12H19NO2. It is a secondary amine with a butanol backbone and a methoxyphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL typically involves the reaction of 3-methoxybenzylamine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3-Methoxyphenyl)methyl]amino}butan-1-OL is not well-characterized. as a secondary amine, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The methoxy group may also play a role in modulating the compound’s binding affinity to specific receptors .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C12H19NO2/c1-3-11(9-14)13-8-10-5-4-6-12(7-10)15-2/h4-7,11,13-14H,3,8-9H2,1-2H3

InChI Key

NSPUCBFOLNRDTC-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=CC(=CC=C1)OC

Origin of Product

United States

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